4-(cyclopropanesulfonyl)-1H-pyrazole
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Overview
Description
4-(Cyclopropanesulfonyl)-1H-pyrazole is an organic compound characterized by the presence of a cyclopropane ring attached to a sulfonyl group, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopropanesulfonyl)-1H-pyrazole typically involves the reaction of cyclopropanesulfonyl chloride with 1H-pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclopropanesulfonyl chloride+1H-pyrazole→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropanesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxide derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-(Cyclopropanesulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(cyclopropanesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with biological macromolecules, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanesulfonyl chloride: A precursor used in the synthesis of 4-(cyclopropanesulfonyl)-1H-pyrazole.
Cyclopropanesulfonamide: Another compound with a cyclopropane ring and a sulfonamide group.
1H-pyrazole: The core structure of this compound.
Uniqueness
This compound is unique due to the combination of the cyclopropane ring, sulfonyl group, and pyrazole ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the cyclopropane ring provides rigidity and stability, while the sulfonyl group enhances the compound’s reactivity and potential for forming strong interactions with biological targets.
Properties
CAS No. |
2758006-43-6 |
---|---|
Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.2 |
Purity |
95 |
Origin of Product |
United States |
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